DL-Aspartic acid-13C

Metabolomics Analytical Chemistry LC-MS/MS

2-amino(113C)butanedioic acid (CAS 137168-39-9) is a stable isotope-labeled analog of aspartic acid, wherein the carbon atom at the carboxyl position 1 is selectively replaced with carbon-13 (13C). This compound, also known as DL-Aspartic acid-1-13C, possesses a molecular weight of 134.10 g/mol, representing a +1 Da mass shift from the unlabeled form (133.10 g/mol).

Molecular Formula C4H7NO4
Molecular Weight 134.10 g/mol
CAS No. 137168-39-9
Cat. No. B160285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Aspartic acid-13C
CAS137168-39-9
Molecular FormulaC4H7NO4
Molecular Weight134.10 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)C(=O)O
InChIInChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/i4+1
InChIKeyCKLJMWTZIZZHCS-AZXPZELESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino(113C)butanedioic Acid (CAS 137168-39-9): A Position-Specific 13C1 Tracer for Metabolic Flux and Quantitative MS


2-amino(113C)butanedioic acid (CAS 137168-39-9) is a stable isotope-labeled analog of aspartic acid, wherein the carbon atom at the carboxyl position 1 is selectively replaced with carbon-13 (13C) [1]. This compound, also known as DL-Aspartic acid-1-13C, possesses a molecular weight of 134.10 g/mol, representing a +1 Da mass shift from the unlabeled form (133.10 g/mol) . The site-specific isotopic enrichment, commonly supplied at ≥99 atom% 13C, enables its use as a precise tracer in metabolic flux studies and as an internal standard in quantitative LC-MS/MS and GC-MS analyses .

Why Unlabeled Aspartate or Alternative 13C-Isotopomers Cannot Substitute for 2-Amino(113C)butanedioic Acid in Quantitative Assays


Substitution with unlabeled aspartic acid or alternative 13C-labeled aspartic acid analogs (e.g., U-13C4, 2-13C) is not analytically equivalent. Unlabeled aspartic acid (CAS 617-45-8) is indistinguishable from endogenous analyte pools, rendering it useless for stable isotope tracing or isotope dilution mass spectrometry . While U-13C4-aspartic acid provides a larger +4 Da mass shift for quantitation, its uniform labeling across all four carbon positions prevents the determination of site-specific metabolic fluxes and may cause spectral overlap or co-elution issues with other isotopologues in complex matrices [1]. Furthermore, the use of a 1-13C label provides a specific +1 Da mass shift (M+1) that is ideal for single-ion monitoring (SIM) and multiple reaction monitoring (MRM) without the complexity of a multi-labeled mass envelope, simplifying data deconvolution .

Quantitative Differentiation Evidence: 2-Amino(113C)butanedioic Acid Versus Unlabeled and Alternative 13C-Labeled Aspartic Acid Analogs


Defined +1 Da Mass Shift Versus Unlabeled and U-13C4 Aspartic Acid for MS Quantitation

2-amino(113C)butanedioic acid provides a precise +1 Da mass shift relative to unlabeled aspartic acid, as documented in its product specifications. This contrasts with unlabeled aspartic acid, which is indistinguishable from endogenous analyte, and with U-13C4-aspartic acid, which provides a +4 Da shift . The +1 Da shift (M+1) simplifies mass spectral interpretation, especially in single-ion monitoring (SIM) mode, as the target compound's isotopologue does not overlap with the natural abundance M+1 peak of the unlabeled analyte to a significant degree, provided enrichment is high (≥99 atom% 13C) .

Metabolomics Analytical Chemistry LC-MS/MS

Site-Specific 13C-Enrichment at C1 Enables Positional Metabolic Flux Analysis

The site-specific 13C label at the C1 carboxyl position of 2-amino(113C)butanedioic acid allows for the determination of fractional 13C enrichment (E13C) at that specific carbon atom. This is in contrast to uniformly labeled U-13C4-aspartic acid, which reports bulk incorporation but cannot differentiate between C1 and other carbon positions [1]. Research using GC-MS to analyze positional 13C enrichment in aspartate has demonstrated that C1-specific labeling is essential for determining the in vivo activity of enzymes like PEPC (phosphoenolpyruvate carboxylase) [2]. The validated method uses positional labeled aspartic acid reference substances, including 1-13C aspartate, to confirm fragmentation patterns and quantify positional fractional 13C enrichment [3].

Metabolic Flux Analysis 13C-Tracing GC-MS

Verified Isotopic Purity (≥99 atom% 13C) and Chemical Purity (≥99%) Supporting Quantitative Accuracy

Vendor specifications for 2-amino(113C)butanedioic acid (CAS 137168-39-9) consistently report an isotopic purity of 99 atom% 13C and a chemical purity of ≥99% (by CP) [REFS-1, REFS-2]. This high level of enrichment is critical for its function as an internal standard, as it minimizes the contribution of the unlabeled isotopologue to the analyte signal, thereby reducing quantification bias. While alternative 13C-labeled aspartic acids (e.g., 2-13C, 3-13C, U-13C4) also offer high purity, the specific 1-13C variant is validated and available at this quality level, making it directly procurable for immediate use in validated LC-MS/MS and GC-MS methods .

Isotope Dilution MS Analytical Validation Quality Control

Validated Use as a Tracer in Human and Animal Metabolic Studies (Hypoxia and Red Blood Cell Metabolism)

In a study investigating red blood cell metabolism under hypoxia, 13C1-aspartate was specifically employed as a tracer in quantitative metabolomics experiments using UHPLC-MS [1]. This contrasts with the use of 13C6-citrate or 13C515N2-glutamine in the same study, highlighting the compound's specific utility in tracing aspartate-derived carbon fluxes. The study quantified the consumption of carboxylates, including citrate, under hypoxic conditions, an observation made possible by tracking the fate of the 13C1 label. This demonstrates the compound's fitness for purpose in complex biological matrices, whereas unlabeled aspartic acid would provide no measurable flux information and a different labeled form (e.g., U-13C4) would not allow for the same level of pathway-specific resolution [2].

Translational Medicine Hypoxia Erythrocyte Metabolism

Defined Applications for 2-Amino(113C)butanedioic Acid in Quantitative Bioanalysis and Metabolic Research


Internal Standard for Absolute Quantification of Aspartic Acid in Biological Fluids via LC-MS/MS

This compound is the preferred internal standard for isotope dilution LC-MS/MS methods quantifying endogenous aspartic acid in complex matrices (e.g., plasma, urine, cell lysates). Its +1 Da mass shift relative to the unlabeled analyte, combined with high isotopic purity (99 atom% 13C), allows for precise and accurate peak area ratio measurements, effectively correcting for matrix effects and ionization suppression .

Tracer for Position-Specific Metabolic Flux Analysis of the TCA Cycle and Anaplerotic Pathways

Due to its site-specific 13C-label at the C1 carboxyl position, this compound is uniquely suited for determining the fractional 13C enrichment at this specific carbon atom in aspartate. This is essential for calculating fluxes through enzymes like PEPC and for resolving compartmentalized metabolism (e.g., cytosolic vs. mitochondrial) in cell culture and in vivo models using GC-MS or LC-MS [1].

Validated Tracer in Hypoxia and Ischemia Research in Erythrocytes and Tissues

As demonstrated in published metabolomics studies, this compound has been successfully used to trace metabolic rewiring under hypoxic stress in human erythrocytes. It is a validated tool for researchers investigating metabolic adaptations to low oxygen in transfusion medicine, ischemia-reperfusion injury, and cancer metabolism, where aspartate plays a key role in nucleotide biosynthesis and redox balance [2].

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